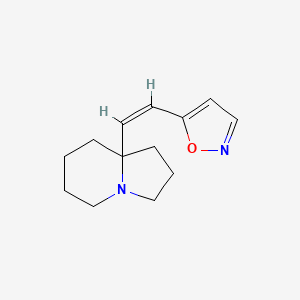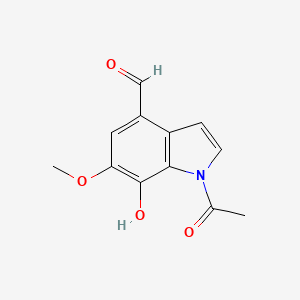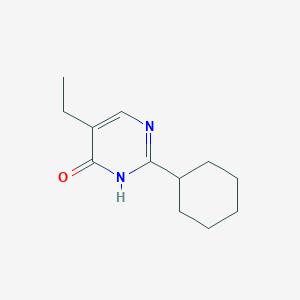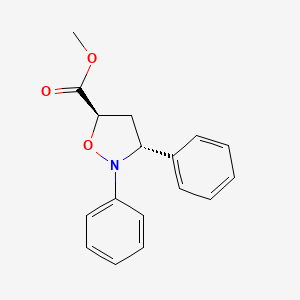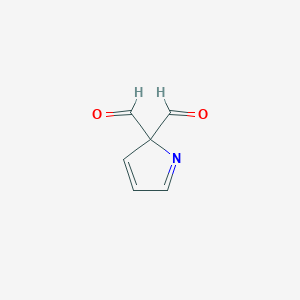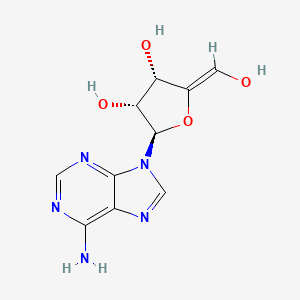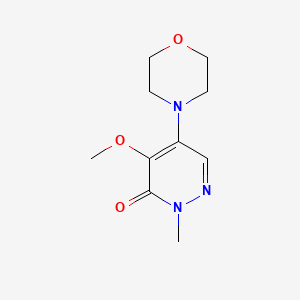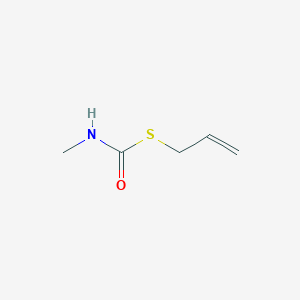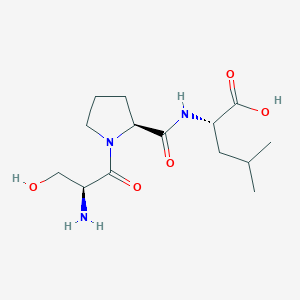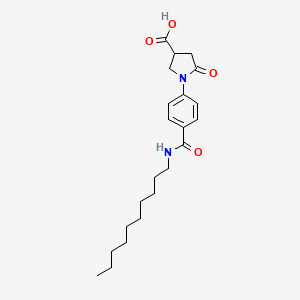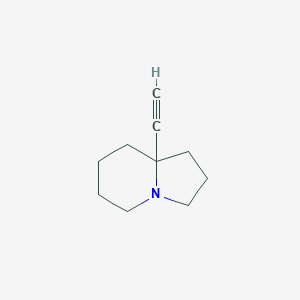
8a-Ethynyloctahydroindolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8a-Ethynyloctahydroindolizine is a chemical compound with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . It belongs to the class of indolizidine alkaloids, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes an ethynyl group attached to an octahydroindolizine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8a-Ethynyloctahydroindolizine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and propargylamine.
Cyclization: The initial step involves the formation of an intermediate through a cyclization reaction, often facilitated by a base such as sodium hydride.
Hydrogenation: The intermediate undergoes hydrogenation to form the octahydroindolizine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the cyclization, hydrogenation, and ethynylation steps sequentially.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield, while minimizing waste and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 8a-Ethynyloctahydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to ethyl-substituted derivatives.
Substitution: Introduction of various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
8a-Ethynyloctahydroindolizine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 8a-Ethynyloctahydroindolizine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: It can affect signaling pathways, such as those involved in cell proliferation and apoptosis, leading to its potential use in cancer therapy.
Comparación Con Compuestos Similares
8a-Ethynyl-1,2,3,4-tetrahydroindolizine: Similar structure but lacks the fully saturated octahydroindolizine core.
8a-Ethynylindolizidine: Another related compound with a different degree of saturation and substitution pattern.
Uniqueness: 8a-Ethynyloctahydroindolizine is unique due to its fully saturated octahydroindolizine core combined with an ethynyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other indolizidine alkaloids, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
35201-08-2 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
8a-ethynyl-2,3,5,6,7,8-hexahydro-1H-indolizine |
InChI |
InChI=1S/C10H15N/c1-2-10-6-3-4-8-11(10)9-5-7-10/h1H,3-9H2 |
Clave InChI |
RERWQDMRYSNWEL-UHFFFAOYSA-N |
SMILES canónico |
C#CC12CCCCN1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12904710.png)
